LY 233053 is a synthetic organic compound recognized primarily for its role as a competitive antagonist of the N-methyl-D-aspartate receptor, which is crucial in synaptic plasticity and memory function. This compound has garnered attention for its potential therapeutic applications in treating various neurological and cardiovascular diseases, particularly in the context of neuroprotection and anticonvulsant effects .
LY 233053 was developed by Eli Lilly and Company and is classified under the chemical identifier CAS Number 125546-04-5. It is often utilized in research settings to explore its pharmacological properties and mechanisms of action.
The synthesis of LY 233053 involves several intricate steps, beginning with the formation of a piperidine ring followed by the introduction of a tetrazole moiety. The synthetic route can be summarized as follows:
The synthesis process utilizes solvents such as dimethyl sulfoxide and may involve various catalysts to enhance reaction efficiency. Optimization for industrial production focuses on maximizing yield while minimizing environmental impact, potentially employing continuous flow reactors and advanced purification techniques.
The molecular formula of LY 233053 is . Its structure features a piperidine ring connected to a tetrazole group, which is critical for its biological activity.
LY 233053 participates in several types of chemical reactions:
Common reagents for these reactions include:
LY 233053 functions by competitively inhibiting the NMDA receptor. This mechanism prevents calcium ion influx into neurons, thereby modulating synaptic transmission and plasticity. Its action is particularly relevant in reducing neurological damage associated with conditions like ischemia and seizures .
By blocking NMDA receptors, LY 233053 alters various biochemical pathways involved in synaptic plasticity, which is essential for learning and memory processes. This modulation contributes to its potential efficacy in treating neurological disorders.
LY 233053 has significant applications in scientific research:
LY 233053 (chemical name: (2R,4S)-4-(1H-Tetrazol-5-ylmethyl)-2-piperidinecarboxylic acid; CAS: 125546-04-5) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Developed in the early 1990s, it emerged during efforts to target excitotoxic neuronal damage in stroke and epilepsy. Its molecular formula (C8H13N5O2) and stereospecific structure underpin its unique mechanism of action, distinguishing it from non-competitive NMDA blockers like MK-801. As a research tool, LY 233053 advanced understanding of glutamatergic neurotransmission and excitotoxicity in CNS disorders [4] [10].
Competitive NMDA antagonists evolved from glutamate analog research in the 1980s. Unlike channel blockers (e.g., ketamine), these compounds directly compete with glutamate at the receptor’s agonist-binding site. LY 233053 was synthesized by Eli Lilly as part of a tetrazole-based antagonist series aimed at improving CNS penetration and reducing side effects. Early studies confirmed its short duration of action and high specificity for NMDA receptors over other iGluR subtypes (AMPA/kainate) [3] [10].
Key Milestones:
Table 1: Evolution of Competitive NMDA Antagonists
Compound | Structural Class | NMDA IC50 | Key Limitation |
---|---|---|---|
D-AP5 | Phosphonate analog | ~5 μM | Poor CNS penetration |
CGP 78608 | Tetrazolo-isoquinoline | ~5 nM | Complex synthesis |
LY 233053 | Tetrazole-piperidine | 7–10 nM | Short duration |
LY 233053 integrates two pharmacophores critical for NMDA antagonism:
The stereochemistry dictates activity, with the (2R,4S) isomer exhibiting maximal potency. The methylene linker between tetrazole and piperidine enhances flexibility, optimizing receptor fit. Molecular weight (211.22 g/mol) and polar surface area facilitate moderate blood-brain barrier penetration [3] [10].
Table 2: Structural and Pharmacological Profile
Property | Value | Significance |
---|---|---|
Molecular weight | 211.22 g/mol | Facilitates CNS access |
Stereochemistry | (2R,4S)-isomer | Essential for receptor binding |
IC50 (NMDA) | 7–10 nM | 100–1,000× more potent than early antagonists |
Selectivity | No activity at AMPA/kainate (10 μM) | Reduces off-target effects |
LY 233053 modulates glutamatergic signaling by competitively inhibiting glutamate binding to NMDA receptors. This action:
Research Applications:
Table 3: Key Research Findings
Study Model | Dose/Route | Outcome | Reference |
---|---|---|---|
Rabbit spinal ischemia | 100 mg/kg IV | 54% reduction in neuronal damage at 60 min | [2] |
Mouse electroshock | 5 mg/kg IP | Synergy with carbamazepine (50% seizure block) | [3] |
In vitro receptor | 10 μM | No binding to AMPA/kainate receptors | [4] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7